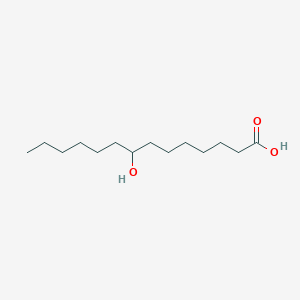

8-Hydroxytetradecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

27740-65-4 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

8-hydroxytetradecanoic acid |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |

InChI Key |

OVASNIDFAGGBHJ-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCCC(CCCCCCC(=O)O)O |

Synonyms |

8-Hydroxymyristic Acid |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of 8 Hydroxytetradecanoic Acid

Presence in Diverse Organisms and Biological Sources

The primary and most well-documented natural source of 8-hydroxytetradecanoic acid is royal jelly, a secretion from the glands of honeybees (Apis mellifera) that serves as the principal food for queen bees. Royal jelly is a complex mixture of water, proteins, sugars, lipids, vitamins, and minerals. The lipid fraction of royal jelly is particularly rich in unique hydroxy fatty acids, with 10-hydroxy-2-decenoic acid (10-HDA) being the most abundant and well-known.

While 10-HDA is the major fatty acid component, a number of other minor fatty acids have also been identified in royal jelly, including this compound. Its presence contributes to the complex chemical composition of this natural product. The fatty acids in royal jelly, including this compound, are primarily medium-chain fatty acids that are hydroxylated at various positions.

Beyond its confirmed presence in royal jelly, there is limited information available in the current scientific literature regarding the natural occurrence of this compound in other organisms such as plants, fungi, or bacteria. While these organisms are known to produce a variety of other hydroxy fatty acids, the 8-hydroxy isomer of tetradecanoic acid has not been widely reported as a constituent. For instance, plant cutin, a polyester (B1180765) composed of hydroxy fatty acids, is rich in compounds like 10,16-dihydroxyhexadecanoic acid, but not this compound nih.govmdpi.com. Similarly, while bacteria produce 3-hydroxy fatty acids as components of lipopolysaccharides, the presence of this compound is not a common finding hmdb.calipidmaps.org.

Identification in Specific Tissues and Biological Matrices

The identification of this compound has been specifically in the biological matrix of royal jelly. As a glandular secretion, royal jelly itself can be considered a specialized biological matrix. The composition of royal jelly, including its fatty acid profile, can be influenced by factors such as the botanical origin of the nectar and pollen collected by the bees, as well as the age of the bee larvae.

Detailed analyses of the lipid fraction of royal jelly have been necessary to identify its minor components, including this compound. These analytical techniques often involve sophisticated chromatographic and spectrometric methods to separate and identify the various fatty acid isomers present in this complex natural product.

Currently, there is a lack of scientific reports identifying this compound in specific tissues of other animals or in other biological fluids. Its known distribution is, therefore, highly specialized to the context of honeybee secretions.

Data on the Natural Occurrence of this compound

| Biological Source | Organism | Confirmation of Presence | Notes |

| Royal Jelly | Apis mellifera (Honeybee) | Yes | A minor fatty acid component. |

Biosynthesis and Enzymatic Pathways of 8 Hydroxytetradecanoic Acid

Precursors and Substrates for Hydroxylation

The biosynthesis of 8-hydroxytetradecanoic acid fundamentally relies on the availability of its 14-carbon backbone precursor, myristic acid (tetradecanoic acid). This saturated fatty acid serves as a primary substrate for various hydroxylating enzymes. In engineered microbial systems, such as Escherichia coli, the production of free fatty acids, including myristic acid, can be enhanced through the co-expression of acetyl-CoA carboxylase (ACCase) and a leadless acyl-CoA thioesterase ('TesA), coupled with the knockout of the endogenous acyl-CoA synthetase (FadD). nih.govunl.eduresearchgate.net This strategy effectively channels carbon flux from glucose towards the synthesis of free fatty acids, which can then be subjected to hydroxylation. nih.govunl.eduresearchgate.net

In addition to saturated fatty acids, unsaturated fatty acids can also serve as precursors. For instance, myristoleic acid (a C14 unsaturated fatty acid) has been shown to be a substrate for certain hydratases, leading to the formation of hydroxytetradecanoic acid. google.com The specific position of the double bond in the unsaturated precursor is a critical determinant for the position of the resulting hydroxyl group.

Enzymatic Mechanisms of Hydroxyl Group Introduction

The introduction of a hydroxyl group onto the alkyl chain of tetradecanoic acid is an energetically challenging reaction that is efficiently catalyzed by specific enzymes. The two major classes of enzymes implicated in this biotransformation are cytochrome P450 monooxygenases and fatty acid hydratases.

Role of Cytochrome P450 Monooxygenases in Hydroxylation

Cytochrome P450 (CYP) monooxygenases are a versatile superfamily of heme-thiolate proteins that catalyze the insertion of one atom of molecular oxygen into a substrate, a reaction crucial for the metabolism of a wide array of compounds, including fatty acids. nih.govnih.govportlandpress.com Several CYP systems have been identified and characterized for their ability to hydroxylate fatty acids at various positions.

Notably, the soluble P450 isolated from Bacillus megaterium, CYP102A1 (also known as P450-BM3), is a catalytically self-sufficient fatty acid hydroxylase. nih.gov This enzyme has been shown to convert myristic acid into its ω-1, ω-2, and ω-3 hydroxy analogs. nih.gov While direct evidence for 8-hydroxylation (ω-6) by wild-type P450-BM3 is less common, its promiscuity and the successful engineering of this enzyme highlight its potential. The regioselectivity of P450-BM3 is dependent on the substrate's chain length, with a preference for sub-terminal positions. nih.gov

Fungi are another rich source of P450 enzymes capable of fatty acid hydroxylation. For example, a cell-free extract from Fusarium oxysporum has been demonstrated to catalyze the sub-terminal hydroxylation of fatty acids, including lauric acid (C12) and palmitic acid (C16). nih.govjst.go.jpoup.com The reaction is dependent on NADPH and molecular oxygen and is inhibited by typical P450 inhibitors, confirming the involvement of a CYP enzyme. nih.govjst.go.jpoup.com These fungal P450s often exhibit a preference for ω-1, ω-2, and ω-3 positions. nih.govjst.go.jpoup.com

The catalytic cycle of P450-mediated hydroxylation involves the activation of molecular oxygen, leading to the formation of a highly reactive ferryl-oxo intermediate that is responsible for abstracting a hydrogen atom from the fatty acid chain, followed by the rebound of a hydroxyl radical to form the hydroxylated product.

Involvement of Fatty Acid Hydratases

Fatty acid hydratases (FAHs) represent another class of enzymes capable of producing hydroxy fatty acids. Unlike P450s, FAHs catalyze the addition of a water molecule across a carbon-carbon double bond of an unsaturated fatty acid. Therefore, the formation of this compound via this route would necessitate an unsaturated precursor with a double bond at or near the C-8 position.

Oleate hydratases, for example, are known to convert myristoleic acid into 10-hydroxytetradecanoic acid. google.com While this specific product is not this compound, it demonstrates the principle of hydratase activity on a C14 fatty acid. The regioselectivity of FAHs is dictated by the position of the double bond in the substrate. For instance, many probiotic microorganisms possess fatty acid hydratase activity, converting oleic and linoleic acids primarily into 10-hydroxy fatty acid derivatives. researchgate.netmdpi.com The discovery of novel hydratases with different regioselectivities could open up pathways for the synthesis of this compound from appropriately unsaturated precursors. nih.gov

Characterization of Other Catalytic Enzymes in this compound Formation

Beyond the well-characterized P450s and FAHs, other microbial enzymes contribute to the diversity of hydroxy fatty acid biosynthesis. The fatty acid hydroxylase from Fusarium oxysporum is particularly noteworthy as it is believed to be a fused protein containing both a P450 domain and its reductase domain, similar to the bacterial P450-BM3, although it is membrane-bound. nih.gov This fusion enhances its catalytic efficiency.

In some bacteria, such as Stenotrophomonas maltophilia, a multi-enzyme complex is involved in olefin biosynthesis, which includes reductive steps acting on 2-alkyl-3-ketoalkanoic acids. While not a direct hydroxylation of a fatty acid, these pathways involve hydroxylated intermediates and showcase the diverse enzymatic strategies for modifying fatty acid chains. nih.gov Research into the catabolic pathways of bacteria like Rhodococcus species, which are known for their ability to degrade a wide range of organic compounds including fatty acids, may also reveal novel hydroxylating enzymes. researchgate.netnih.govnih.govkegg.jpmdpi.com

Stereospecificity and Regioselectivity in Biosynthetic Routes

The enzymatic synthesis of this compound is characterized by a high degree of stereospecificity and regioselectivity, which are hallmarks of biocatalysis.

Regioselectivity: Cytochrome P450 monooxygenases from different sources exhibit distinct regioselectivities. For instance, P450-BM3 from Bacillus megaterium preferentially hydroxylates myristic acid at the ω-1, ω-2, and ω-3 positions. nih.gov In contrast, fungal P450s, such as those from Fusarium oxysporum, also show a preference for sub-terminal positions (ω-1, ω-2, and ω-3) when acting on C12 and C16 fatty acids. nih.govjst.go.jpoup.com The synthesis of this compound specifically requires hydroxylation at the ω-6 position, which is less common but achievable through enzyme engineering. scispace.com Fatty acid hydratases, on the other hand, exhibit regioselectivity determined by the position of the double bond in the unsaturated fatty acid precursor. google.comresearchgate.net

Stereospecificity: Enzymatic hydroxylation reactions typically produce a single enantiomer of the hydroxylated product. For example, the synthesis of various stereoisomers of methyl 7-hydroxytetradecanoate and methyl 8-hydroxytetradecanoate has been achieved in highly enantioenriched form using a combination of asymmetric synthesis and preparative enantioselective HPLC, highlighting the importance of stereochemistry in these molecules. researchgate.net While specific data on the stereochemistry of enzymatically produced this compound is limited, studies on related hydroxy fatty acids produced by fatty acid hydratases often show the formation of a specific enantiomer, such as (R)-10-hydroxystearic acid. researchgate.netnih.gov

Metabolic Engineering Approaches for Biosynthetic Pathway Elucidation and Optimization

Metabolic engineering has emerged as a powerful tool for both understanding and enhancing the biosynthesis of valuable chemicals like this compound. By manipulating the genetic and regulatory processes within a microbial host, it is possible to improve the production of specific hydroxy fatty acids.

A key strategy involves engineering E. coli for the overproduction of free fatty acid precursors. This is often achieved by overexpressing key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACCase), and by knocking out genes involved in fatty acid degradation, such as fadD, which encodes an acyl-CoA synthetase. nih.govunl.eduresearchgate.net This creates a pool of free fatty acids that can then be hydroxylated by a heterologously expressed hydroxylase.

The choice and engineering of the hydroxylating enzyme are critical. Cytochrome P450 monooxygenases, particularly P450-BM3 from Bacillus megaterium, are frequent targets for protein engineering due to their self-sufficiency and broad substrate range. frontiersin.orgnih.gov Site-directed mutagenesis can be employed to alter the regioselectivity of these enzymes to favor hydroxylation at specific positions, including the ω-6 position of myristic acid. For example, co-expression of an engineered P450-BM3 with a specific thioesterase and the fatty acid metabolism regulator FadR in a fadD deficient E. coli strain has been shown to boost the production of medium-chain hydroxy fatty acids. frontiersin.orgnih.gov

Furthermore, optimizing the cultivation conditions, such as supplementing the medium with renewable carbon sources like glycerol, can further enhance the yield of hydroxy fatty acids. frontiersin.orgnih.gov These metabolic engineering strategies not only increase the titer of the desired product but also provide valuable insights into the rate-limiting steps and regulatory networks of the biosynthetic pathway. nih.govunl.eduresearchgate.net

Metabolism and Degradation Pathways of 8 Hydroxytetradecanoic Acid

Catabolic Fates of Hydroxylated Fatty Acids

Hydroxylated fatty acids, such as 8-hydroxytetradecanoic acid, are naturally occurring molecules that can serve as energy sources or as structural components of complex lipids. ontosight.ai Their breakdown, or catabolism, is essential for energy production and recycling of lipid constituents. The principal metabolic pathways for fatty acids are beta-oxidation (β-oxidation), alpha-oxidation (α-oxidation), and omega-oxidation (ω-oxidation). byjus.com For a mid-chain hydroxylated fatty acid like this compound, β-oxidation and ω-oxidation are the most relevant catabolic fates. β-oxidation is the main pathway for fatty acid degradation, occurring within the mitochondria and peroxisomes. wikipedia.org ω-oxidation serves as an alternative route, particularly when β-oxidation is impaired, and takes place in the endoplasmic reticulum of liver and kidney cells. byjus.comallen.in The presence of a hydroxyl group can influence the efficiency and regulation of these pathways, sometimes requiring specialized enzymes to process the modified fatty acid structure. Studies on other hydroxylated fatty acids show they can be chain-shortened via peroxisomal β-oxidation, with some resulting metabolites being released from the cell. researchgate.net

Beta-Oxidation and Omega-Oxidation Pathways

Beta-Oxidation (β-Oxidation) is a cyclical process that sequentially shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, FADH₂, and NADH. aocs.orglibretexts.org The process involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. wikipedia.orgaocs.org For this compound, β-oxidation would proceed from the carboxyl end. However, the hydroxyl group at C-8 does not directly interfere with the initial cycles that occur at the β-carbon (C-3). The fatty acid would likely undergo several cycles of β-oxidation, shortening the chain until the hydroxyl group is near the reactive end, which may require specific enzymatic handling. Peroxisomal β-oxidation is particularly important for handling unusual fatty acids, including some hydroxylated variants. wikipedia.orgresearchgate.net

Omega-Oxidation (ω-Oxidation) is a less common pathway that oxidizes the terminal methyl group (the ω-carbon) of a fatty acid. byjus.comallen.in This process involves three main steps:

Hydroxylation: A cytochrome P450 enzyme introduces a hydroxyl group at the omega-carbon, forming a ω-hydroxy fatty acid. allen.infrontiersin.org

Oxidation to Aldehyde: Alcohol dehydrogenase oxidizes the new hydroxyl group to an aldehyde. byjus.com

Oxidation to Carboxylic Acid: Aldehyde dehydrogenase converts the aldehyde group into a carboxyl group, resulting in a dicarboxylic acid. byjus.com

Once formed, this dicarboxylic acid can undergo β-oxidation from either or both ends of the molecule. nih.gov In the case of this compound, ω-oxidation would convert it into 8-hydroxy-1,14-tetradecanedioic acid.

Identification of Metabolic Intermediates and Derivatives

The degradation of this compound is expected to produce a series of chain-shortened hydroxylated fatty acids as intermediates. Research on the metabolism of ricinoleic acid (a C18 hydroxylated fatty acid) by Candida species has shown the accumulation of shorter-chain hydroxylated fatty acids in the culture medium, including 8-hydroxy-tetradecenoic acid, 6-hydroxy-dodecenoic acid, and 4-hydroxy-decanoic acid. jst.go.jp This provides a model for the likely intermediates of this compound breakdown.

During β-oxidation, each cycle removes a two-carbon unit. Therefore, the catabolism of this compound would likely generate the following intermediates:

6-Hydroxydodecanoic acid

4-Hydroxydecanoic acid

2-Hydroxyoctanoic acid

Further oxidation can occur. For instance, the oxidation of the hydroxyl group at the C-8 position to a ketone would yield 8-oxotetradecanoic acid. This oxo-fatty acid could then be further metabolized.

| Pathway | Precursor | Potential Metabolic Intermediates/Derivatives |

|---|---|---|

| Beta-Oxidation | This compound | 6-Hydroxydodecanoic acid |

| Beta-Oxidation | 6-Hydroxydodecanoic acid | 4-Hydroxydecanoic acid |

| Beta-Oxidation | 4-Hydroxydecanoic acid | 2-Hydroxyoctanoic acid |

| Omega-Oxidation | This compound | 8-Hydroxy-1,14-tetradecanedioic acid |

| Hydroxyl Group Oxidation | This compound | 8-Oxotetradecanoic acid |

Enzymatic Machinery Involved in this compound Catabolism

The breakdown of this compound relies on specific enzymes associated with the major fatty acid oxidation pathways. The particular enzymes recruited depend on whether the molecule is undergoing β-oxidation or ω-oxidation.

| Pathway | Enzyme Class | Specific Function | Reference |

|---|---|---|---|

| Beta-Oxidation | Acyl-CoA Dehydrogenase | Introduces a double bond between the α and β carbons. | aocs.org |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond, forming a hydroxyl group. | aocs.org | |

| Hydroxyacyl-CoA Dehydrogenase | Oxidizes the β-hydroxyl group to a keto group. | aocs.org | |

| Ketoacyl-CoA Thiolase | Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA. | libretexts.org | |

| Omega-Oxidation | Cytochrome P450 Monooxygenase | Hydroxylates the terminal (ω) carbon of the fatty acid. | allen.infrontiersin.org |

| Alcohol Dehydrogenase | Oxidizes the ω-hydroxyl group to an aldehyde. | byjus.comallen.in | |

| Aldehyde Dehydrogenase | Oxidizes the ω-aldehyde group to a carboxylic acid, forming a dicarboxylic acid. | byjus.comallen.in |

Incorporation and Release from Complex Lipid Structures

Hydroxylated fatty acids, including mid-chain hydroxylated variants, are known to be fundamental building blocks of complex biopolyesters in plants, specifically cutin and suberin. nih.gov These polymers form protective layers on the outer surfaces of plants.

Cutin: Found in the cuticle of aerial plant parts (leaves, stems), cutin is a polyester (B1180765) composed mainly of C16 and C18 hydroxy and epoxy fatty acids. researchgate.netnih.gov

Suberin: A major component of the cell walls in underground tissues (roots) and bark, suberin is also a polyester made of ω-hydroxy acids, α,ω-diacids, and very-long-chain fatty acids. frontiersin.orgresearchgate.net

This compound, as a mid-chain hydroxylated fatty acid, could be incorporated into these polymeric structures through ester bonds, cross-linking with other monomers. The hydroxyl group provides an additional site for esterification, contributing to the formation of a complex, three-dimensional polymer network. The release of this compound from these structures occurs during the natural decomposition of plant material in the soil, where microbial enzymes break down the ester linkages of cutin and suberin. researchgate.net In some microorganisms, hydroxylated fatty acids can also be incorporated into other complex lipids, such as polyhydroxyalkanoates (PHAs), which are polyesters produced by bacteria as a form of energy storage. nih.govgerli.com

Biological Roles and Molecular Mechanisms of 8 Hydroxytetradecanoic Acid

Function as Signaling Molecules

Hydroxylated fatty acids are recognized as important signaling molecules in various physiological and pathological processes. Their structural diversity, including the position of the hydroxyl group and stereochemistry, allows for a wide range of biological activities.

Mechanisms of Interaction with Biological Receptors

The interaction of hydroxylated fatty acids with specific biological receptors is a key determinant of their signaling function. While direct receptor binding for 8-hydroxytetradecanoic acid has not been identified, studies on other hydroxy fatty acids suggest potential mechanisms. For instance, certain hydroxy fatty acids are known to interact with G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), initiating downstream signaling cascades that regulate inflammation, metabolism, and cell proliferation. The specific regio- and enantiomeric configurations of these lipids are often critical for high-affinity receptor binding and activation.

Role in Intercellular Communication

As signaling molecules, hydroxylated fatty acids can act locally as autocrine or paracrine mediators, influencing the behavior of neighboring cells. This form of intercellular communication is vital for coordinating complex biological responses, such as immune cell recruitment and tissue repair. The release of these lipid mediators from cells can be triggered by various stimuli, and their subsequent diffusion and receptor binding on adjacent cells facilitate a coordinated response.

Participation in Cellular Processes and Biological Activities

The integration of hydroxylated fatty acids into cellular structures and their participation in metabolic pathways can significantly impact cellular function.

Influence on Membrane Dynamics and Structure

The incorporation of hydroxylated fatty acids into the phospholipids (B1166683) of cellular membranes can alter the physical properties of the membrane, such as fluidity, permeability, and the function of membrane-bound proteins. The presence of a hydroxyl group introduces a polar moiety into the hydrophobic acyl chain, which can affect lipid packing and the formation of lipid microdomains, or rafts. These alterations in membrane dynamics can, in turn, influence a variety of cellular processes, including signal transduction and vesicular transport.

Contribution to Biological Defense Mechanisms

Hydroxylated fatty acids are known to play a role in the host's defense against pathogens. The 3-hydroxy fatty acids, for example, are integral to the structure of lipid A, the endotoxic component of lipopolysaccharides, which is a potent activator of the innate immune system. While a direct role for this compound in immunity has not been established, it is plausible that, like other lipid mediators, it could modulate inflammatory responses and contribute to the resolution of infection or injury.

Comparative Analysis of Regioisomeric and Enantiomeric Biological Activities

The biological activity of hydroxylated fatty acids is highly dependent on the precise location of the hydroxyl group along the carbon chain (regioisomerism) and its stereochemical orientation (enantiomerism).

Research on hydroxystearic acids, a longer-chain analogue, has demonstrated that the position of the hydroxyl group is critical for its biological effects. A study investigating the antiproliferative activity of various hydroxystearic acid regioisomers on human cancer cell lines revealed that 8-hydroxystearic acid did not exhibit inhibitory activity, whereas other isomers, such as the 5-, 7-, and 9-hydroxy isomers, showed significant growth-inhibitory effects nih.gov. This highlights the principle that even a subtle shift in the hydroxyl group's position can dramatically alter the molecule's interaction with biological targets and its subsequent cellular effects.

The table below summarizes the findings from the aforementioned study on hydroxystearic acid regioisomers, illustrating the importance of the hydroxyl group's position.

| Regioisomer of Hydroxystearic Acid | Effect on Human Cancer Cell Line Proliferation |

| 5-Hydroxystearic acid | Growth inhibitor |

| 7-Hydroxystearic acid | Growth inhibitor |

| 8-Hydroxystearic acid | No inhibitory activity |

| 9-Hydroxystearic acid | Growth inhibitor |

| 10-Hydroxystearic acid | Very weak effect |

| 11-Hydroxystearic acid | Very weak effect |

Data from a study on hydroxystearic acids, not hydroxytetradecanoic acids, is presented to illustrate the principle of regioisomeric effects. nih.gov

Similarly, the enantiomeric form of a hydroxylated fatty acid can dictate its biological activity. Receptors and enzymes are often stereospecific, meaning they will preferentially bind to and be activated by one enantiomer over the other. This specificity is crucial for the fine-tuning of biological signaling pathways.

Despite a comprehensive search of scientific literature, detailed research findings focusing specifically on the biological roles and molecular mechanisms of This compound in microorganism-host interactions are not available.

The current body of scientific research provides information on other related hydroxylated fatty acids, such as 3-hydroxytetradecanoic acid, and the broader category of tetradecanoic acid (myristic acid), detailing their involvement in microbial signaling, biofilm formation, and the modulation of host immune responses. However, specific studies elucidating the role of the 8-hydroxy isomer in these complex biological processes are not present in the available literature.

Therefore, an in-depth, scientifically accurate article focusing solely on the research into microorganism-host interactions mediated by this compound, as outlined in the requested section "5.4. Research into Microorganism-Host Interactions Mediated by Hydroxylated Fatty Acids," cannot be generated at this time due to the absence of specific research data on this particular compound.

Advanced Analytical Methodologies for 8 Hydroxytetradecanoic Acid Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 8-hydroxytetradecanoic acid from other sample components, which is a critical prerequisite for accurate analysis. The choice between gas and liquid chromatography is dictated by the analyte's volatility and the research objective.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, with its polar carboxylic acid and hydroxyl functional groups, is not inherently volatile. Therefore, a chemical derivatization step is necessary to increase its volatility and improve its chromatographic behavior. theses.cz This process masks the polar groups, reducing analyte adsorption within the GC system and leading to better peak shape and separation. gcms.cz

Common derivatization procedures involve converting the carboxylic acid to an ester (e.g., a methyl ester) and the hydroxyl group to a silyl (B83357) ether, most commonly a trimethylsilyl (B98337) (TMS) ether. theses.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this silylation, often in combination with a catalyst like trimethylchlorosilane (TMCS). theses.czgcms.cz The reaction converts the polar -OH and -COOH groups into nonpolar -O-Si(CH₃)₃ and -COOCH₃ groups, respectively.

Once derivatized, the sample is injected into the GC system. A typical setup for the analysis of such fatty acid derivatives would employ a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase.

Table 1: Example GC Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 260 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium (99.99%) at a constant flow rate |

| Oven Program | Initial 110°C, ramp at 5°C/min to 300°C, hold for 10 min scispace.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-performance liquid chromatography (HPLC) offers the significant advantage of analyzing this compound in its intact, underivatized form. hplc.eu This avoids the time-consuming derivatization steps and potential for side reactions associated with GC analysis. akjournals.com Reversed-phase HPLC is the most common modality for fatty acid separation.

In this technique, a nonpolar stationary phase, typically a C18-bonded silica column, is used with a polar mobile phase. hplc.euakjournals.com The separation is based on the hydrophobic interactions between the analyte's long carbon chain and the stationary phase. A gradient elution is often employed, where the proportion of an organic solvent (like acetonitrile (B52724) or methanol) in the aqueous mobile phase is increased over time to elute more strongly retained compounds. To ensure the carboxylic acid remains protonated and to improve peak shape, a small amount of an acid, such as formic acid or acetic acid, is typically added to the mobile phase. theses.cz

Table 2: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) akjournals.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 70% A, gradient to 100% B over 15 minutes nih.gov |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C akjournals.com |

| Detection | UV (low wavelength), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) akjournals.com |

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and detailed structural information. rsc.org When coupled with a chromatographic separation technique (GC or LC), it allows for both identification and quantification.

GC-MS combines the separation power of GC with the detection capabilities of MS. After the derivatized this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint.

Table 3: Predicted Key Mass Fragments for the TMS-Derivatized Methyl Ester of this compound in GC-MS (EI)

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| M+ | Molecular Ion | Confirms molecular weight of the derivative |

| M-15 | [M - CH₃]+ | Loss of a methyl group from a TMS group |

| Alpha Cleavage Ion 1 | [CH₃(CH₂)₅CH(OTMS)]+ | Fragment containing the silylated hydroxyl group and terminal chain |

| Alpha Cleavage Ion 2 | [(CH₂)₆COOCH₃]+ | Fragment containing the methyl ester group |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the sensitive and specific quantification of this compound in complex biological samples. lipidmaps.org The HPLC effluent is directed into an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces the intact molecular ion. For carboxylic acids, ESI is usually performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. theses.cz

For enhanced specificity, tandem MS (MS/MS) is employed, often in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass spectrometer (Q1) is set to isolate the precursor ion (the [M-H]⁻ of this compound, m/z 243.2). This ion is then fragmented in a collision cell (q2), and a second mass spectrometer (Q3) is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the matrix and enabling very low limits of detection and quantification. lipidmaps.org

Table 4: Example LC-MS/MS MRM Parameters for this compound Quantification

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Negative |

| Precursor Ion (Q1) | m/z 243.2 |

| Product Ion (Q3) - Quantifier | Hypothetical fragment from neutral loss (e.g., H₂O) |

| Product Ion (Q3) - Qualifier | Hypothetical fragment from C-C bond cleavage |

| Collision Energy | Optimized for maximum product ion signal |

| Dwell Time | 50-100 ms |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural characterization of organic molecules, including this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are employed to confirm the identity and purity of the compound.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals provide key information. youtube.com The proton on the carbon bearing the hydroxyl group (H-8) would appear as a distinct multiplet in the 3.4-4.0 ppm range. aocs.org The protons on the carbon adjacent to the carbonyl group (H-2) would be found around 2.3 ppm. aocs.org The terminal methyl group protons (H-14) would appear as a triplet at approximately 0.9 ppm. magritek.com

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C-1) would have a characteristic chemical shift in the 175-180 ppm region. libretexts.org The carbon atom attached to the hydroxyl group (C-8) would appear in the 65-75 ppm range. The remaining methylene (B1212753) carbons in the aliphatic chain would produce a series of signals between approximately 20 and 40 ppm. magritek.com

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Nuclei in this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|

| ¹H: -COOH | 10-12 | broad singlet |

| ¹H: -CH(OH)- (H-8) | ~3.6 | multiplet |

| ¹H: -CH₂COOH (H-2) | ~2.3 | triplet |

| ¹H: -CH₃ (H-14) | ~0.9 | triplet |

| ¹³C: -COOH (C-1) | ~179 | - |

| ¹³C: -CH(OH)- (C-8) | ~72 | - |

| ¹³C: -CH₂COOH (C-2) | ~34 | - |

| ¹³C: -CH₃ (C-14) | ~14 | - |

Note: Predicted values are based on general data for similar long-chain hydroxy fatty acids. aocs.orglibretexts.org

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The accurate analysis of this compound from complex biological matrices necessitates meticulous sample preparation to isolate the analyte and remove interfering substances. Furthermore, derivatization is often a critical step to enhance its chemical properties for instrumental analysis.

Sample Preparation

The initial step in the analytical workflow involves the extraction of lipids, including this compound, from biological samples such as plasma, tissues, or cell cultures. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): LLE protocols, such as the Folch or Bligh and Dyer methods, are widely used for the comprehensive extraction of lipids. nih.gov These methods utilize a mixture of chloroform (B151607) and methanol (B129727) to partition lipids into an organic phase, effectively separating them from aqueous components. To prevent the degradation of unstable compounds, antioxidants like butylated hydroxytoluene (BHT) may be added during the extraction process. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more targeted approach for isolating specific lipid classes. nih.gov Various sorbents can be employed depending on the desired fractionation. For hydroxy fatty acids, reversed-phase cartridges (e.g., C18) are often used to retain the lipid fraction, which can then be eluted with an appropriate organic solvent. This technique is valuable for cleaning up samples and concentrating the analyte of interest. nih.gov

Derivatization Strategies

Due to the presence of a carboxyl and a hydroxyl group, this compound often requires derivatization to improve its volatility for gas chromatography (GC) analysis or to enhance its ionization efficiency for liquid chromatography-mass spectrometry (LC-MS).

For Gas Chromatography-Mass Spectrometry (GC-MS):

Silylation: The hydroxyl and carboxyl groups of this compound can be converted to their trimethylsilyl (TMS) ethers and esters, respectively. This is a common derivatization technique that increases the volatility and thermal stability of the analyte. theses.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. theses.cz

Esterification: The carboxylic acid group can be converted to its methyl ester (FAME) through acid-catalyzed esterification. This is a standard procedure for the analysis of fatty acids by GC-MS. youtube.com The remaining hydroxyl group may then be silylated.

For Liquid Chromatography-Mass Spectrometry (LC-MS): While some methods allow for the direct analysis of free fatty acids, derivatization can significantly improve sensitivity and chromatographic performance. semanticscholar.org The aim is often to introduce a readily ionizable moiety to the molecule.

The following table summarizes common derivatization strategies applicable to this compound.

| Analytical Platform | Derivatization Strategy | Reagent(s) | Target Functional Group(s) | Purpose |

| GC-MS | Silylation | BSTFA, TMCS | Carboxyl, Hydroxyl | Increase volatility and thermal stability |

| GC-MS | Esterification followed by Silylation | Methanolic HCl, then BSTFA | Carboxyl, then Hydroxyl | Increase volatility |

| LC-MS | Amidation | Various amine-containing reagents | Carboxyl | Enhance ionization efficiency |

Application in Lipidomics and Metabolomics Research

The analysis of this compound is of growing interest in the fields of lipidomics and metabolomics, which involve the comprehensive study of lipids and small molecules in biological systems, respectively.

Lipidomics

In lipidomics, the focus is on the global analysis of lipids and their roles in health and disease. Hydroxy fatty acids, as a class of lipids, are involved in various physiological and pathological processes. rsc.org The precise quantification of specific isomers like this compound can provide insights into pathways of lipid metabolism and oxidative stress. rsc.org While much of the research has focused on other positional isomers, the analytical frameworks established for these compounds are directly applicable to the study of this compound.

Metabolomics

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. Changes in the levels of specific metabolites can serve as biomarkers for disease states or responses to therapy. The inclusion of hydroxy fatty acids in metabolomic profiles can provide a more complete picture of metabolic perturbations. For instance, alterations in fatty acid metabolism have been linked to various diseases, and the analysis of hydroxylated forms can indicate specific enzymatic activities or oxidative damage.

The table below presents hypothetical data illustrating how the concentration of this compound might be altered in a metabolomics study comparing healthy controls with a disease state.

| Analyte | Healthy Control (ng/mL) | Disease State (ng/mL) | p-value | Fold Change |

| This compound | 15.2 ± 3.1 | 28.9 ± 5.7 | <0.05 | 1.9 |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

The development of robust and sensitive analytical methods for this compound is essential for its definitive identification and quantification in complex biological samples, thereby paving the way for a better understanding of its biological significance.

Synthetic Strategies and Chemical Derivatization of 8 Hydroxytetradecanoic Acid

Laboratory-Scale Chemical Synthesis Routes

Chemical synthesis offers versatile and scalable methods for producing 8-hydroxytetradecanoic acid. These routes can be designed to achieve either a specific stereochemistry (enantioselective) or a mixture of stereoisomers (racemic).

Achieving stereocontrol to synthesize a single enantiomer of this compound typically requires multi-step, catalyst-driven strategies. A prominent approach involves the asymmetric synthesis of chiral building blocks that are later combined to form the final carbon skeleton.

One such powerful strategy is based on the organocatalytic asymmetric epoxidation of aldehydes. nih.gov This method can be conceptually adapted for this compound. The general sequence would involve:

Asymmetric Epoxidation: An 8-carbon aldehyde, such as octanal, undergoes asymmetric epoxidation using a chiral catalyst, like a MacMillan imidazolidinone, to produce a chiral terminal epoxide with high enantiomeric excess. nih.gov

Epoxide Ring-Opening: The resulting chiral epoxide is then opened by a nucleophilic attack from a C6 organometallic reagent. For instance, a Grignard or organocuprate reagent derived from a protected 6-bromohexanoic acid ester could be used. This step establishes the C-8 hydroxyl group and the full C14 carbon chain.

Deprotection and Hydrolysis: Subsequent deprotection of the carboxylic acid ester and any protecting groups on the hydroxyl function yields the final enantiomerically enriched this compound. nih.gov

This modular approach allows for the synthesis of either the (R) or (S) enantiomer by selecting the appropriate enantiomer of the catalyst during the epoxidation step.

Racemic synthesis, which produces an equal mixture of (R)- and (S)-8-hydroxytetradecanoic acid, is generally less complex. A common and straightforward strategy involves the reduction of the corresponding ketone, 8-oxotetradecanoic acid.

A plausible route for this synthesis is:

Synthesis of 8-Oxotetradecanoic Acid: The ketone precursor can be synthesized via several standard organic reactions. One method is the Friedel-Crafts acylation of a suitable substrate or, more commonly, the reaction of an organometallic reagent with a carboxylic acid derivative. For example, the reaction of heptanoyl chloride (a C7 acyl chloride) with a C7 organocadmium or organocuprate reagent. Alternatively, a Grignard reaction between heptanal (B48729) (C7 aldehyde) and the Grignard reagent derived from methyl 7-bromoheptanoate would yield the secondary alcohol, which can then be oxidized to the ketone.

Reduction of the Ketone: The 8-oxotetradecanoic acid is then reduced to the alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding racemic this compound.

Non-enzymatic oxidation of tetradecanoic acid using chemical oxidants can also produce a mixture of hydroxylated isomers, including this compound, as a racemic mixture, although this method often suffers from a lack of regioselectivity. acs.org

Chemoenzymatic and Biocatalytic Production Methods

Biocatalysis offers a green and highly selective alternative to chemical synthesis. By using whole microbial cells or isolated enzymes, it is possible to achieve high regio- and stereoselectivity under mild reaction conditions.

The engineering of microbial hosts like Escherichia coli, Pseudomonas putida, and the yeast Candida tropicalis has emerged as a powerful platform for producing valuable oleochemicals, including hydroxy fatty acids. nih.govnih.gov The general strategy involves introducing a heterologous enzyme with the desired hydroxylating capability into a host organism optimized for fatty acid metabolism.

Candida tropicalis : This yeast is known for its ability to metabolize fatty acids. Strains of C. tropicalis possess multiple cytochrome P450 (CYP) monooxygenase enzymes. Specifically, CYP52A17 has been shown to effectively oxidize myristic acid (tetradecanoic acid). nih.gov While these systems are often geared towards producing ω-hydroxy acids and dicarboxylic acids, the inherent capability to hydroxylate the C14 backbone is significant. By engineering the substrate-binding site of these CYPs, it could be possible to shift the regioselectivity toward the C-8 position. nih.gov

Pseudomonas putida : This bacterium is a robust and solvent-tolerant host that has been engineered for the production of various fatty acid-derived molecules. nih.govnih.gov Engineering strategies in P. putida involve knocking out the β-oxidation pathway to prevent degradation of the fatty acid product and introducing a P450 monooxygenase with the desired activity. Expressing a P450 capable of hydroxylating tetradecanoic acid at the C-8 position in such an engineered strain could enable its de novo production from simple carbon sources. nih.gov

Bacillus subtilis : The cytochrome P450 enzyme CYP107H1 (P450(BioI)) from Bacillus subtilis has been shown to hydroxylate tetradecanoic acid. However, its activity results in a mixture of 11-, 12-, and 13-hydroxy products, with moderate enantioselectivity for the (R)-alcohols. nih.gov This demonstrates the principle of using bacterial CYPs for this purpose, though significant protein engineering would be required to achieve the desired C-8 regioselectivity.

| Microorganism | Enzyme System | Substrate | Key Findings/Potential | Reference |

|---|---|---|---|---|

| Candida tropicalis | Cytochrome P450 (e.g., CYP52A17) | Tetradecanoic acid (Myristic acid) | Demonstrated ability to hydroxylate C14 fatty acids. Engineering could potentially alter regioselectivity to the C-8 position. | nih.gov |

| Pseudomonas putida | Engineered for fatty acid synthesis + Heterologous P450 | Glucose / Simple carbons | A robust, engineerable host for producing oleochemicals. A suitable C-8 hydroxylase could be introduced for targeted synthesis. | nih.govnih.gov |

| Bacillus subtilis | Cytochrome P450 (CYP107H1) | Tetradecanoic acid | Hydroxylates C14 fatty acid at ω-1, ω-2, and ω-3 positions, demonstrating proof-of-concept for P450 activity on this substrate. | nih.gov |

The use of purified or immobilized enzymes allows for high reaction specificity without the complexities of cellular metabolism, such as product degradation or toxicity.

Cytochrome P450 Monooxygenases (CYPs): As noted above, isolated CYP enzymes can catalyze the hydroxylation of fatty acids. Microsomes containing CYP52A17 from C. tropicalis convert myristic acid to its hydroxylated forms. nih.gov Similarly, the purified P450(BioI) from B. subtilis hydroxylates tetradecanoic acid. nih.gov The challenge remains in identifying or engineering a CYP with high activity and specificity for the C-8 position of tetradecanoic acid. Ancestral reconstruction and engineering of CYP4 family enzymes are being explored to create more stable and versatile fatty acid hydroxylases. rsc.org

Fatty Acid Hydratases (FAHs): These enzymes represent another promising class, catalyzing the stereospecific addition of water across a double bond of an unsaturated fatty acid. mdpi.com To produce this compound, this would require a tetradecenoic acid precursor with a double bond at either the C-7 or C-8 position (e.g., 7-tetradecenoic acid or 8-tetradecenoic acid). The FAH would need to have the correct regioselectivity to hydrate (B1144303) this double bond. While many known hydratases act on the C-9 double bond of C16 or C18 fatty acids, the discovery and engineering of novel FAHs with different specificities is an active area of research. mdpi.comnih.govnih.gov

| Enzyme Class | Specific Enzyme (Source) | Reaction Type | Substrate(s) | Potential for 8-HTA Synthesis | Reference |

|---|---|---|---|---|---|

| Cytochrome P450 | CYP107H1 (Bacillus subtilis) | Hydroxylation | Tetradecanoic acid | Hydroxylates C14 chain, but at positions 11, 12, 13. Requires engineering for C-8 selectivity. | nih.gov |

| Cytochrome P450 | CYP52A17 (Candida tropicalis) | Hydroxylation | Tetradecanoic acid | Effectively oxidizes C14 fatty acids, primarily at the ω-position. A target for engineering. | nih.gov |

| Fatty Acid Hydratase | Generic/Engineered | Hydration | 7- or 8-Tetradecenoic acid | A highly efficient and atom-economical route, dependent on finding or engineering an FAH with the correct regioselectivity. | mdpi.comnih.gov |

Synthesis of Deuterated and Other Isotopically Labeled Variants for Research

Isotopically labeled compounds are indispensable for metabolic studies, acting as internal standards for mass spectrometry-based quantification. The synthesis of deuterated this compound can be achieved through chemical methods.

A general and effective method for the controlled deuteration of straight-chain fatty acids involves nickel catalysis. This process can be adapted to label the precursors of this compound. The key steps are:

Amide Formation: The fatty acid is first converted to an 8-aminoquinoline (B160924) amide. This amide acts as a directing group for the subsequent C-H activation step.

Nickel-Catalyzed Deuteration: The amide is then subjected to nickel-catalyzed H/D exchange using deuterated water (D₂O) as the deuterium (B1214612) source. This allows for the incorporation of deuterium atoms at specific positions on the alkyl chain.

Hydrolysis: Finally, the deuterated amide is hydrolyzed back to the carboxylic acid, yielding the isotopically labeled fatty acid.

This method avoids harsh conditions and can be used to prepare deuterated standards valuable for lipidomic studies and tracking the metabolic fate of fatty acids.

Derivatization for Spectroscopic and Chromatographic Analysis

The analysis of this compound, like many other hydroxy fatty acids, presents challenges for direct spectroscopic and chromatographic detection due to its polarity and, in the case of gas chromatography (GC), its low volatility. nih.gov To overcome these limitations and enhance analytical performance, derivatization is a crucial step in sample preparation. This process involves chemically modifying the analyte to improve its chromatographic behavior and detection sensitivity. sci-hub.se The primary targets for derivatization on the this compound molecule are the carboxylic acid and hydroxyl functional groups.

For gas chromatography-mass spectrometry (GC-MS), derivatization is essential to increase the volatility of the compound. nih.gov This is typically achieved by converting the polar carboxyl and hydroxyl groups into less polar, more volatile esters and ethers, respectively. Common silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether and the carboxylic acid into a TMS ester. This single-step reaction effectively reduces the polarity and increases the thermal stability of the molecule, making it suitable for GC analysis. theses.cz Another approach involves esterification of the carboxylic acid, often to a methyl ester (FAME), followed by acylation or silylation of the hydroxyl group.

Another common derivatization strategy for GC-MS analysis, particularly when using sensitive electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, is the use of electrophoric reagents. nih.gov Pentafluorobenzyl (PFB) bromide, for instance, reacts with the carboxylic acid group to form a PFB ester. nih.gov This derivatization introduces a polyfluorinated moiety into the molecule, significantly enhancing its electron-capturing properties and thereby increasing detection sensitivity by orders of magnitude. nih.gov The hydroxyl group can then be derivatized separately, for example, by silylation.

For high-performance liquid chromatography (HPLC), derivatization is employed primarily to introduce a chromophoric or fluorophoric tag into the molecule, enabling or enhancing detection by UV-Vis or fluorescence detectors. researchgate.net Since fatty acids lack a strong native chromophore, this chemical labeling is critical for achieving high sensitivity. cerealsgrains.orgunipi.it Reagents such as p-bromophenacyl bromide can be used to derivatize the carboxylic acid group, forming a phenacyl ester that absorbs UV light. cerealsgrains.org For fluorescence detection, which offers even greater sensitivity, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are utilized to tag the fatty acid. researchgate.net Derivatization can also improve the chromatographic separation by modifying the polarity of the analyte. sci-hub.se

The choice of derivatization reagent and method depends on several factors, including the analytical technique being used (GC or HPLC), the desired level of sensitivity, the complexity of the sample matrix, and the specific functional groups to be targeted. sci-hub.setheses.cz

| Derivatization Reagent | Analytical Technique | Target Functional Group(s) | Purpose |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Carboxyl, Hydroxyl | Increases volatility and thermal stability by forming TMS esters and ethers. theses.cz |

| Pentafluorobenzyl (PFB) bromide | GC-MS (NCI) | Carboxyl | Forms PFB esters for highly sensitive detection by electron capture. nih.gov |

| BF3/Methanol (B129727) | GC-MS | Carboxyl | Forms fatty acid methyl esters (FAMEs) to increase volatility. cerealsgrains.org |

| p-Bromophenacyl bromide | HPLC-UV | Carboxyl | Introduces a UV-absorbing chromophore for detection. cerealsgrains.org |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence | Carboxyl | Adds a fluorescent tag for highly sensitive detection. researchgate.net |

| 2-Hydrazinoquinoline | HPLC-MS | Carboxyl | Enables detection in positive ion mode and improves quantification. unipi.it |

Research Applications and Future Directions for 8 Hydroxytetradecanoic Acid

Role as a Research Reagent and Biochemical Standard

8-Hydroxytetradecanoic acid is increasingly utilized as a specialized research reagent and biochemical standard. Its availability in high purity, including specific enantiomers such as (S)-8-hydroxytetradecanoic acid, allows for precise studies in various biochemical and biomedical research fields. As a well-defined molecule, it serves as a crucial building block in the synthesis of more complex bioactive compounds and natural products. nih.govnih.gov The presence of a hydroxyl group in the middle of the carbon chain provides a reactive site for further chemical modifications, making it a versatile tool for creating novel molecular structures.

The primary application of this compound as a research reagent lies in its use as a standard for developing and validating analytical methods, particularly in mass spectrometry-based lipidomics. Furthermore, its potential biological activities, including antimicrobial and anti-inflammatory effects, are under investigation, necessitating its availability as a standardized compound for in vitro and in vivo studies. nih.gov

Investigations into Bio-based Materials Science

The unique structure of hydroxylated fatty acids, possessing both a reactive hydroxyl and a carboxyl group, makes them ideal candidates for the synthesis of bio-based polymers. While much of the research has focused on terminally hydroxylated fatty acids, the principles apply to mid-chain hydroxylated counterparts like this compound.

Potential as Monomers for Polymer Synthesis from Hydroxylated Fatty Acids

ω-Hydroxytetradecanoic acid has been successfully polymerized to create high-performance bioplastics with properties comparable to high-density polyethylene. nih.govscispace.comacs.orgnih.gov These polyesters are biodegradable and offer a sustainable alternative to petroleum-based plastics. frontiersin.orgresearchgate.net The polymerization is typically achieved through melt-condensation, often using a catalyst like titanium tetraisopropoxide. nih.govscispace.comacs.orgnih.gov

While the synthesis of poly(8-hydroxytetradecanoate) is not as extensively documented, the potential remains significant. The position of the hydroxyl group on the fatty acid chain influences the physical and mechanical properties of the resulting polymer. For instance, blending poly(ω-hydroxytetradecanoic acid) with polylactide (PLA) has been shown to improve the mechanical properties of PLA, a widely used but brittle bioplastic. acs.orgrsc.orgnih.gov Similar strategies could be employed with poly(this compound) to create novel bio-based polymer blends with tailored properties. The properties of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) are known to be influenced by the monomer composition, with variations in crystallinity and tensile strength observed depending on the carbon chain length of the hydroxyalkanoate monomers. frontiersin.orgfrontiersin.org

Exploration as a Lead Compound in Academic Drug Discovery Research

Mid-chain hydroxylated fatty acids are emerging as a class of bioactive lipids with potential therapeutic applications. nih.gov Research into the biological activities of these compounds is an active area of investigation, with studies exploring their anti-inflammatory, antimicrobial, and anticancer properties.

For instance, 12-methyltetradecanoic acid (12-MTA), a branched-chain fatty acid with a similar carbon chain length to this compound, has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer, by inducing apoptosis. nih.govnih.gov The mechanism of action is linked to the inhibition of 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory and cell-proliferating molecules. nih.gov Another related compound, 2-hydroxytetradecanoic acid, has demonstrated antiviral activity. medchemexpress.com

While direct studies on the pharmacological actions of this compound are limited, the findings on these related molecules suggest that it could be a valuable lead compound for the development of new therapeutic agents. Future research will likely focus on elucidating the specific biological targets of this compound and its potential efficacy in various disease models.

Advances in Metabolic Engineering for Industrial Bioproduction

The sustainable production of this compound and other hydroxylated fatty acids is a key focus of metabolic engineering research. Microbial fermentation offers a promising alternative to chemical synthesis, which often requires harsh reaction conditions and can be expensive. researchgate.netnih.govfrontiersin.orgrsc.org

Researchers have successfully engineered microorganisms like Escherichia coli and Candida tropicalis to produce various hydroxylated fatty acids from renewable feedstocks such as glucose. nih.govnih.govresearchgate.netnih.govfrontiersin.orgrsc.orgacs.orgd-nb.info These efforts typically involve the introduction of specific fatty acid hydroxylating enzymes and the optimization of metabolic pathways to increase product yield. For example, the co-expression of a fatty acid hydroxylase with enzymes that increase the precursor fatty acid pool and the knockout of genes involved in fatty acid degradation have led to significant improvements in the production of medium-chain hydroxy fatty acids. nih.govnih.govfrontiersin.orgd-nb.info One study reported the production of up to 144 mg/L of ω-1, ω-2, and ω-3 hydroxy fatty acids, including those derived from C14 fatty acids, in engineered E. coli. nih.govfrontiersin.org

While the targeted production of this compound has not been a primary focus, the metabolic engineering strategies developed for other isomers could be adapted for its synthesis. The key would be the identification and utilization of an enzyme with high specificity for the C8 position of tetradecanoic acid.

Elucidation of Structure-Activity Relationships for Hydroxylated Fatty Acids

The biological activity of hydroxylated fatty acids is highly dependent on their specific chemical structure, including the length of the carbon chain and the position and stereochemistry of the hydroxyl group. researchgate.net Understanding these structure-activity relationships is crucial for the rational design of new molecules with desired functionalities, whether for drug development or materials science.

Studies on various hydroxylated fatty acids have demonstrated the importance of the hydroxyl group's position. For instance, the antifungal activity of some hydroxy fatty acids is influenced by the location of the hydroxyl group. nih.gov Similarly, the anti-inflammatory and antidiabetic effects of fatty acid esters of hydroxy fatty acids (FAHFAs) are determined by the specific isomer. mdpi.com Research on the antiproliferative activity of hydroxystearic acids has also shown that regioisomerism plays a critical role. nih.govmdpi.com

For this compound, a thorough investigation of its structure-activity relationship is needed. This would involve synthesizing and testing a range of related isomers and derivatives to understand how modifications to its structure affect its biological and chemical properties. Such studies will be instrumental in unlocking the full potential of this compound.

Discovery and Characterization of Novel Enzymes Involved in Fatty Acid Hydroxylation

The biocatalytic production of this compound relies on the availability of enzymes that can specifically hydroxylate tetradecanoic acid at the C8 position. The primary class of enzymes responsible for this reaction are the cytochrome P450 monooxygenases (CYPs). rsc.orgrochester.eduebi.ac.ukscispace.com

Several CYP families are known to be involved in fatty acid hydroxylation. For example, the CYP152 family includes enzymes that catalyze the α- and β-hydroxylation of long-chain fatty acids. ebi.ac.uk A significant breakthrough in the context of this compound production comes from the characterization of CYP703A2 from Arabidopsis thaliana. This plant P450 enzyme has been shown to hydroxylate lauric acid (C12) and myristic acid (C14) at the C6, C7, C8, and C9 positions, with a preference for the C7 position. nih.govresearchgate.net This discovery provides a direct enzymatic route for the synthesis of this compound.

Another class of enzymes, the fatty acid hydratases, catalyze the addition of water across a double bond in unsaturated fatty acids to produce a hydroxylated fatty acid. mdpi.comnih.gov While this requires an unsaturated precursor, it represents an alternative biocatalytic strategy.

Future research in this area will focus on the discovery of novel fatty acid hydroxylases with improved activity and selectivity for the C8 position of tetradecanoic acid. Protein engineering and directed evolution are powerful tools that can be used to tailor the properties of existing enzymes for efficient and specific production of this compound. rochester.edu

Development of Enhanced Analytical Techniques for Low-Abundance Hydroxylated Fatty Acids

The analysis of low-abundance hydroxylated fatty acids (HFAs), including this compound, presents considerable analytical hurdles. These challenges stem from their minimal concentrations in biological samples, the high degree of structural similarity among their various isomers, and the scarcity of commercially available analytical standards. nih.gov The inherent chemical complexity and the tendency of these molecules to undergo isomerization and degradation further complicate their precise identification and measurement. rsc.orgresearchgate.net Consequently, the creation and refinement of highly sensitive and selective analytical methodologies are paramount to unraveling their diverse biological functions. researchgate.net

A primary obstacle in the analysis of low-abundance HFAs is their presence at nanomolar concentrations in biological tissues and fluids, which demands exceptionally sensitive detection methods. researchgate.net Furthermore, the existence of numerous positional and stereoisomers of HFAs requires analytical techniques with superior resolving power to differentiate between these closely related molecules. nih.gov The complex nature of biological samples also introduces matrix effects, where other lipids and endogenous molecules can interfere with the accurate analysis of HFAs. nih.gov Additionally, the extraction and purification of these compounds from intricate biological matrices can be a difficult process, often leading to sample loss or degradation. rsc.org

Traditionally, gas chromatography coupled with mass spectrometry (GC-MS) has been a foundational technique for fatty acid analysis. However, its application to HFAs necessitates a chemical derivatization step to enhance the volatility of these compounds for gas-phase analysis. theses.cz Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) esters. theses.cz While this process increases volatility, it can also introduce analytical complications, such as the creation of unintended side products that may interfere with accurate quantification. theses.cz Another approach is acid-catalyzed esterification, utilizing reagents like boron trifluoride in methanol (B129727). rsc.org

Currently, liquid chromatography-mass spectrometry (LC-MS), especially when used in conjunction with tandem mass spectrometry (LC-MS/MS), has become the preferred and more powerful technique for HFA analysis. unit.no This method offers significant benefits over GC-MS, most notably the ability to analyze HFAs in their native, underivatized form, which simplifies sample preparation and circumvents the potential for side reactions associated with derivatization. unit.no

Key advancements in LC-MS for the analysis of hydroxylated fatty acids include:

Superior Separation Capabilities: The use of reversed-phase liquid chromatography (RPLC), often with C18 columns, enables the separation of HFA isomers based on differences in their hydrophobicity. nih.gov Researchers have systematically studied the chromatographic retention behavior of various HFAs to establish "carbon number rules," which assist in the tentative identification of unknown HFA isomers in complex mixtures. nih.gov

Advanced Ionization Techniques: Electrospray ionization (ESI) is a 'soft' ionization method that is widely employed for the analysis of lipids like HFAs. theses.czunit.no It facilitates the generation of intact molecular ions, which is fundamental for their unambiguous identification and quantification. unit.no

High-Sensitivity Tandem Mass Spectrometry (MS/MS): The integration of tandem mass spectrometry provides exceptional selectivity and sensitivity for detecting HFAs at very low concentrations. nih.govunit.no By carefully selecting specific precursor and product ions for monitoring, it is possible to significantly reduce interferences from the sample matrix and achieve lower limits of detection. theses.cz The fragmentation patterns generated in MS/MS analysis also yield critical structural information that aids in distinguishing between different HFA isomers. nih.gov

A crucial aspect of analyzing low-abundance HFAs is effective sample preparation. Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of HFAs from biological samples. rsc.orgunit.no This step is vital for removing interfering substances and enriching the target analytes, ultimately leading to more reliable and accurate analytical results. unit.no In many protocols, base hydrolysis is used as an initial step to liberate esterified HFAs from more complex lipid structures. unit.no

Looking ahead, the future of HFA analysis lies in the continuous pursuit of enhanced sensitivity, selectivity, and analytical throughput. The development of novel derivatization reagents, further innovations in chromatographic separation technologies, and the broader application of high-resolution mass spectrometry are expected to be instrumental in uncovering the full scope of HFA biology. researchgate.netnih.gov The construction of comprehensive HFA libraries, containing detailed information on retention times and mass spectral characteristics, will also greatly facilitate the identification and annotation of these significant bioactive lipids in diverse and complex biological systems. nih.gov

Q & A

Q. What are the optimized methods for synthesizing 8-Hydroxytetradecanoic acid with high enantiomeric purity?

Synthesis of this compound typically involves regioselective hydroxylation of tetradecanoic acid derivatives. A common approach is the use of stereospecific enzymatic oxidation (e.g., cytochrome P450 enzymes) or chemical oxidation with catalysts like metal-ligand complexes. For enantiomeric purity, chiral chromatography (e.g., HPLC with chiral stationary phases) is critical post-synthesis . Validation via NMR (e.g., and spectroscopy) and polarimetry ensures stereochemical integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

Key methods include:

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and phase transitions.

- Solubility profiling : Use of Hansen solubility parameters in polar/nonpolar solvents.

- Spectroscopy : FT-IR for functional group identification (e.g., hydroxyl stretch at ~3200–3600 cm) and LC-MS/MS for molecular weight confirmation .

- Crystallography : X-ray diffraction to resolve crystal structure and hydrogen-bonding networks .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Liquid chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm for carboxylic acids).

- Mass spectrometry : High-resolution MS (HRMS) for precise quantification, especially in plasma or tissue homogenates.

- Isotope dilution : Use of -labeled internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on the cytotoxicity of this compound be resolved across different in vitro and in vivo models?

Contradictions often arise from variability in experimental design:

- Dose-response calibration : Ensure consistency in concentrations (e.g., µM vs. mM ranges) and exposure times.

- Model selection : Compare immortalized cell lines (e.g., HEK293) with primary cells, and validate findings in animal models (e.g., zebrafish or rodents) .

- Endpoint harmonization : Use standardized assays (e.g., MTT for viability, ROS probes for oxidative stress) to reduce methodological bias .

Q. What strategies are effective for investigating the metabolic pathways of this compound in mammalian systems?

- Isotopic tracing : Administer -labeled this compound and track metabolites via radio-HPLC.

- Enzyme inhibition studies : Use specific inhibitors (e.g., ketoconazole for CYP450) to identify rate-limiting steps.

- Multi-omics integration : Pair metabolomics (LC-MS) with transcriptomics (RNA-seq) to map pathway activation .

Q. How should researchers design experiments to study the role of this compound in lipid signaling pathways?

- Gene knockout models : CRISPR/Cas9 targeting receptors like GPR120 or PPARγ.

- Lipidomic profiling : Quantify downstream mediators (e.g., prostaglandins, leukotrienes) using tandem MS.

- Functional assays : Measure calcium flux or cAMP levels in receptor-transfected cells .

Methodological Best Practices

Q. What statistical approaches are recommended for clustered data in studies involving repeated measurements of this compound?

Q. How can researchers ensure reproducibility in studies of this compound’s biological activity?

- Blinding and randomization : Implement in both in vitro and in vivo experiments.

- Reagent validation : Certify purity (>95%) via independent labs and share raw data (e.g., NMR spectra) in supplementary materials.

- Pre-registration : Submit experimental protocols to repositories like Open Science Framework .

Data Contradiction and Validation

Q. What steps should be taken if spectroscopic data (e.g., NMR) conflicts with computational predictions for this compound?

- Re-examine computational parameters : Verify DFT methods (e.g., B3LYP/6-31G**) and solvent models.

- Experimental replication : Repeat NMR under controlled conditions (e.g., deuterated solvents, standardized pH).

- Collaborative validation : Cross-check with independent labs using alternative techniques like X-ray crystallography .

Q. How can researchers address discrepancies in toxicity thresholds reported across studies?

- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers.

- Dose normalization : Adjust for differences in bioavailability (e.g., in vitro vs. in vivo).

- Toxicogenomic profiling : Use CTD (Comparative Toxicogenomics Database) to compare gene expression patterns .

Data Reporting and Ethical Standards

Q. What are the minimum data requirements for publishing studies on this compound?

- Chemical characterization : Full spectral data (NMR, MS), purity certificates, and CAS registry number.

- Biological assays : Detailed protocols (e.g., cell lines, passage numbers, assay conditions).

- Ethical compliance : For animal studies, include IACUC approval numbers and ARRIVE guidelines adherence .

Q. How should researchers handle non-significant or negative results in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.